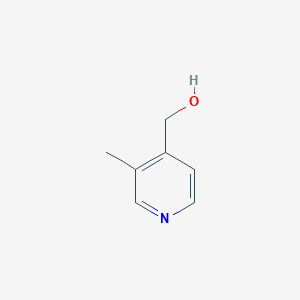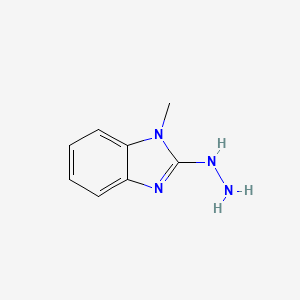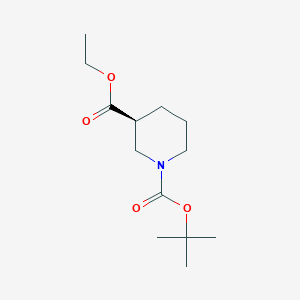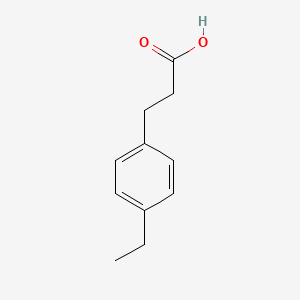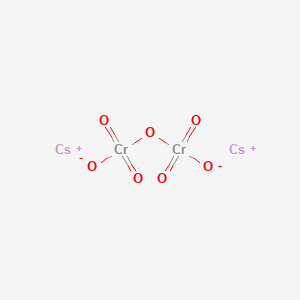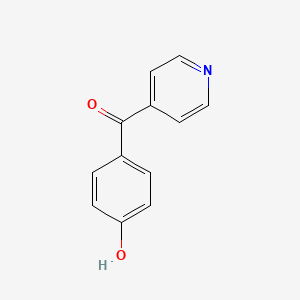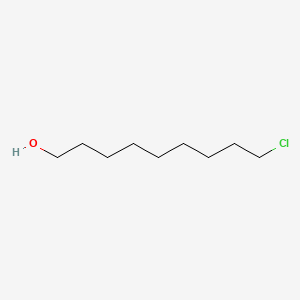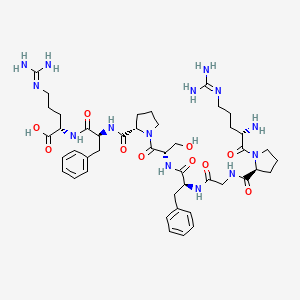![molecular formula C13H13NO B1587150 4-[Amino(phenyl)methyl]phenol CAS No. 81123-45-7](/img/structure/B1587150.png)
4-[Amino(phenyl)methyl]phenol
Vue d'ensemble
Description
“4-[Amino(phenyl)methyl]phenol” is a compound that is not widely documented in the literature. However, it appears to be a derivative of 4-Aminophenol1, which is an organic compound with the formula H2NC6H4OH1. It is typically available as a white powder and is commonly used as a developer for black-and-white film1.
Synthesis Analysis
The synthesis of “4-[Amino(phenyl)methyl]phenol” is not explicitly documented. However, the synthesis of similar compounds often involves nucleophilic aromatic substitution reactions2. For instance, 4-Aminophenol can be produced from phenol by nitration followed by reduction with iron1.
Molecular Structure Analysis
The molecular structure of “4-[Amino(phenyl)methyl]phenol” is not directly available. However, the structure of 4-Aminophenol, a related compound, is well-documented3.
Chemical Reactions Analysis
The specific chemical reactions involving “4-[Amino(phenyl)methyl]phenol” are not well-documented. However, 4-Aminophenol, a related compound, is known to oxidize readily in the presence of a base1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[Amino(phenyl)methyl]phenol” are not well-documented. However, 4-Aminophenol, a related compound, is known to be slightly hydrophilic and moderately soluble in alcohols1.
Applications De Recherche Scientifique
1. Synthesis of Novel Fluorescent Sensor for Reactive Oxygen Species
- Summary of Application: The compound “4-[Amino(phenyl)methyl]phenol” can be used in the synthesis of a novel fluorescent sensor for reactive oxygen species .
- Methods of Application: The synthesis involves the use of sodium borohydride (NaBH4), a powerful reducing agent, for the reduction of different functional groups . The process does not affect reducible substituents such as nitro and chloride during the reduction process .
- Results or Outcomes: The resulting compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
2. Phenol Sensing
- Summary of Application: “4-[Amino(phenyl)methyl]phenol” can be used in the enzymatic determination of cholesterol .
- Methods of Application: The method involves the use of 4-aminoantipyrine and phenol in the presence of cholesterol hydrolase . This results in the production of hydrogen peroxide and cholest-4-en-3-one cholesterol .
- Results or Outcomes: The resulting chromogenic system is used in the enzymatic determination of cholesterol .
Safety And Hazards
The safety and hazards associated with “4-[Amino(phenyl)methyl]phenol” are not well-documented. However, related compounds such as 4-Aminophenol are considered hazardous by the 2012 OSHA Hazard Communication Standard4.
Orientations Futures
The future directions for research on “4-[Amino(phenyl)methyl]phenol” are not well-documented. However, the synthesis and applications of phenol derivatives have been a topic of recent research5.
Please note that the information provided is based on the closest available compounds and may not fully represent “4-[Amino(phenyl)methyl]phenol”. Further research is needed to provide a more accurate analysis.
Propriétés
IUPAC Name |
4-[amino(phenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXTEGDLMCGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407030 | |
| Record name | 4-[amino(phenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Amino(phenyl)methyl]phenol | |
CAS RN |
81123-45-7 | |
| Record name | 4-[amino(phenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
